N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide
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Overview
Description
The compound “N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide” is a complex organic molecule. It contains an indole group, which is a prevalent moiety in many natural and synthetic compounds . The indole group is known for its diverse pharmacological properties .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in the scientific community . A common method for the preparation of amides, such as the one in the requested compound, is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H and 13C-NMR, UV, IR, and mass spectral data can provide valuable information about the structure of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The indole group, in particular, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, yield, and molecular formula can be determined . Spectroscopic techniques such as FT-IR, 1H-NMR, and ESI-MS can provide information about the functional groups present in the compound .Scientific Research Applications
Anti-Inflammatory Applications
Indole derivatives, such as the one , have been found to possess anti-inflammatory properties . For instance, Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), has been used to treat pain, menstrual cramps, and inflammatory diseases such as rheumatoid arthritis . The mechanism of action involves blocking arachidonate binding to inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Antiviral Applications
Indole derivatives have shown potential as antiviral agents . For example, Naproxen has been successfully used to treat patients hospitalized for influenza A (H3N2) infection . Ongoing trials suggest that Naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .
Anticancer Applications
Indole derivatives have been found to possess anticancer properties . The indole nucleus is present in many bioactive aromatic compounds that show clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Anti-HIV Applications
Indole derivatives have shown potential as anti-HIV agents . The indole nucleus is present in many bioactive aromatic compounds that show clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Antioxidant Applications
Indole derivatives have been found to possess antioxidant properties . The indole nucleus is present in many bioactive aromatic compounds that show clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Antimicrobial Applications
Indole derivatives have shown potential as antimicrobial agents . The indole nucleus is present in many bioactive aromatic compounds that show clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound has diverse molecular and cellular effects.
Future Directions
properties
IUPAC Name |
N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-2-24(22,23)17-10-12-20-16(21)8-7-15(18-20)19-11-9-13-5-3-4-6-14(13)19/h3-9,11,17H,2,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHDEDAGMWQLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1C(=O)C=CC(=N1)N2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}ethane-1-sulfonamide |
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